The compound is classified as a pyrrolidine derivative due to the presence of the five-membered nitrogen-containing ring. It is often synthesized for research purposes, particularly in the fields of pharmacology and organic chemistry. Pyrrolidine compounds are known for their roles as intermediates in the synthesis of various pharmaceuticals, including those used to treat neurological disorders and other medical conditions.
The synthesis of 1-(3-Bromophenyl)pyrrolidine hydrochloride can be approached through several methods. One common method involves the amine cyclization of suitable precursors. For instance, brominated phenyl compounds can react with proline derivatives under specific conditions to yield the desired pyrrolidine structure.
The molecular structure of 1-(3-Bromophenyl)pyrrolidine hydrochloride can be represented as follows:
The structure features a pyrrolidine ring (a five-membered ring containing one nitrogen atom) attached to a brominated phenyl group.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular weight and structural integrity.
1-(3-Bromophenyl)pyrrolidine hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the bromine atom, which enhances its electrophilic character in reactions.
While specific mechanisms for 1-(3-Bromophenyl)pyrrolidine hydrochloride may vary depending on its application, pyrrolidine derivatives generally exhibit their effects through:
Research indicates that similar compounds can affect neuronal signaling pathways, impacting mood and cognitive functions.
1-(3-Bromophenyl)pyrrolidine hydrochloride has several scientific uses:
1-(3-Bromophenyl)pyrrolidine hydrochloride (CAS 1187385-56-3) emerged as a specialized research compound in the early 2010s, primarily within high-throughput screening libraries for infectious disease drug discovery. Its initial documentation in supplier catalogs (e.g., Sigma-Aldrich's AldrichCPR collection) positioned it as a building block for early discovery researchers, with explicit disclaimers about the absence of analytical data or warranties [7]. This reflects its niche application in exploratory medicinal chemistry, where unique scaffolds are prioritized for target diversification. The compound’s synthesis aligns with advances in N-arylation techniques, particularly Buchwald-Hartwig amination, enabling efficient coupling of 3-bromoaniline with pyrrolidine followed by hydrochloric acid salt formation [3] [9]. Its inclusion in targeted libraries for parasitic diseases, such as toxoplasmosis, coincided with growing interest in brominated aromatic systems for target-specific inhibition, leveraging bromine’s role as a versatile handle for further functionalization via cross-coupling reactions [2] [4].
The academic significance of 1-(3-bromophenyl)pyrrolidine hydrochloride centers on its role as a model scaffold for optimizing physicochemical and pharmacokinetic properties in CNS-targeted therapeutics. Key motivations include:
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds [4]
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.5 | 14.0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Conformational Flexibility | Low | High (pseudorotation) | None |
Table 2: Key Antiparasitic Pyrrolidine Derivatives [2] [4]
Compound | Target Pathogen | Biological Activity | Molecular Feature |
---|---|---|---|
BRD2108 | Toxoplasma gondii | PheRS inhibition (IC₅₀ = 0.42 μM); EC₅₀ = 0.27 μM | Bicyclic pyrrolidine core |
BRD7929 | Plasmodium spp. | Growth inhibition (EC₅₀ = 0.05 μM) | Bicyclic azetidine isomer |
1-(3-Bromophenyl)pyrrolidine | N/A | Synthetic intermediate | Bromophenyl "exit vector" |
Recent studies emphasize CNS exposure optimization, where pyrrolidine derivatives achieve high brain-to-plasma ratios (CNS MPO scores >4.0) due to balanced solubility and permeability. This is critical for targeting cerebral infections like chronic toxoplasmosis, where current therapeutics (e.g., pyrimethamine) fail to penetrate cysts [2] [8]. The compound’s utility extends to chemical biology probes for mapping parasite-specific binding pockets, leveraging its halogen for photoaffinity labeling or bioconjugation [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: